molecular formula C12H8O4 B14378325 Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate CAS No. 89509-95-5

Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate

Cat. No.: B14378325
CAS No.: 89509-95-5
M. Wt: 216.19 g/mol
InChI Key: SHCIHWKSJVAFEX-UHFFFAOYSA-N
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Description

Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is an organic compound belonging to the class of naphthoquinones These compounds are characterized by a benzene ring fused to a quinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 1,4-naphthoquinone with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Various oxidized naphthoquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate involves its interaction with various molecular targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities, where the compound can disrupt cellular processes by inducing oxidative damage.

Comparison with Similar Compounds

    1,4-Naphthoquinone: Shares the quinone moiety but lacks the ester group.

    Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate: A closely related compound with similar chemical properties.

Uniqueness: Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to other naphthoquinones. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89509-95-5

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

methyl 3,4-dioxonaphthalene-2-carboxylate

InChI

InChI=1S/C12H8O4/c1-16-12(15)9-6-7-4-2-3-5-8(7)10(13)11(9)14/h2-6H,1H3

InChI Key

SHCIHWKSJVAFEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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